molecular formula C17H17BrN2O B11360275 5-Bromo-3-(4-(dimethylamino)benzyl)indolin-2-one

5-Bromo-3-(4-(dimethylamino)benzyl)indolin-2-one

Cat. No.: B11360275
M. Wt: 345.2 g/mol
InChI Key: FCLRTFMXVCKRKA-UHFFFAOYSA-N
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Description

5-BROMO-3-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-2,3-DIHYDRO-1H-INDOL-2-ONE is a synthetic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a bromine atom at the 5-position and a dimethylamino group attached to a phenyl ring, which is further connected to the indole core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BROMO-3-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multi-step organic reactions. . The reaction conditions often require the use of Lewis acids like aluminum chloride (AlCl3) as catalysts and solvents such as dichloromethane (DCM) or chloroform.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems can ensure precise control over temperature, pressure, and reaction time, leading to a more efficient synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-BROMO-3-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-2,3-DIHYDRO-1H-INDOL-2-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted indole derivatives .

Scientific Research Applications

5-BROMO-3-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-2,3-DIHYDRO-1H-INDOL-2-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-BROMO-3-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Properties

Molecular Formula

C17H17BrN2O

Molecular Weight

345.2 g/mol

IUPAC Name

5-bromo-3-[[4-(dimethylamino)phenyl]methyl]-1,3-dihydroindol-2-one

InChI

InChI=1S/C17H17BrN2O/c1-20(2)13-6-3-11(4-7-13)9-15-14-10-12(18)5-8-16(14)19-17(15)21/h3-8,10,15H,9H2,1-2H3,(H,19,21)

InChI Key

FCLRTFMXVCKRKA-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)CC2C3=C(C=CC(=C3)Br)NC2=O

Origin of Product

United States

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